![molecular formula C13H19NO B13134787 Morpholine,3-[3-(1-methylethyl)phenyl]-,(3R)-](/img/structure/B13134787.png)
Morpholine,3-[3-(1-methylethyl)phenyl]-,(3R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholine,3-[3-(1-methylethyl)phenyl]-,(3R)- is a chemical compound that belongs to the class of morpholines. Morpholines are heterocyclic organic compounds containing both amine and ether functional groups. This specific compound is characterized by the presence of a 3-(1-methylethyl)phenyl group attached to the morpholine ring, and it exists in the (3R)-configuration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of morpholines typically involves the use of 1,2-amino alcohols, aziridines, or epoxides as starting materials. A common method for synthesizing substituted morpholines involves a sequence of coupling, cyclization, and reduction reactions. For example, amino alcohols can be reacted with α-haloacid chlorides to form morpholines through a series of steps including cyclization and reduction .
Industrial Production Methods
Industrial production of morpholines often involves the dehydration of diethanolamine with concentrated sulfuric acid. This method is efficient and widely used for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Morpholine,3-[3-(1-methylethyl)phenyl]-,(3R)- can undergo various chemical reactions, including:
Oxidation: Morpholines can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert morpholines to their corresponding amines.
Substitution: Morpholines can undergo nucleophilic substitution reactions, where the morpholine ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of morpholines typically yields N-oxides, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
Morpholine,3-[3-(1-methylethyl)phenyl]-,(3R)- has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Some morpholine derivatives are used in pharmaceuticals as therapeutic agents.
Industry: Morpholines are used as solvents, corrosion inhibitors, and rubber accelerators.
Mécanisme D'action
The mechanism of action of morpholine,3-[3-(1-methylethyl)phenyl]-,(3R)- involves its interaction with specific molecular targets. For example, some morpholine derivatives act as agonists of serotonin receptors, influencing neurotransmitter pathways . The exact mechanism depends on the specific structure and functional groups present in the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Morpholine: The parent compound, which lacks the 3-(1-methylethyl)phenyl group.
Substituted Morpholines: Compounds with various substituents on the morpholine ring, such as 3-[4-(methylethyl)phenyl]morpholine.
Uniqueness
Morpholine,3-[3-(1-methylethyl)phenyl]-,(3R)- is unique due to its specific substitution pattern and stereochemistry. The presence of the 3-(1-methylethyl)phenyl group and the (3R)-configuration confer distinct chemical and biological properties compared to other morpholine derivatives.
Propriétés
Formule moléculaire |
C13H19NO |
|---|---|
Poids moléculaire |
205.30 g/mol |
Nom IUPAC |
(3R)-3-(3-propan-2-ylphenyl)morpholine |
InChI |
InChI=1S/C13H19NO/c1-10(2)11-4-3-5-12(8-11)13-9-15-7-6-14-13/h3-5,8,10,13-14H,6-7,9H2,1-2H3/t13-/m0/s1 |
Clé InChI |
CPHXNMLOZPAWSO-ZDUSSCGKSA-N |
SMILES isomérique |
CC(C)C1=CC=CC(=C1)[C@@H]2COCCN2 |
SMILES canonique |
CC(C)C1=CC=CC(=C1)C2COCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Propenenitrile, 2-methyl-3-[2-(methylsulfonyl)phenyl]-](/img/structure/B13134704.png)
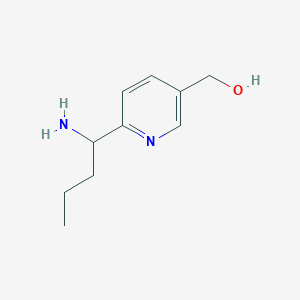

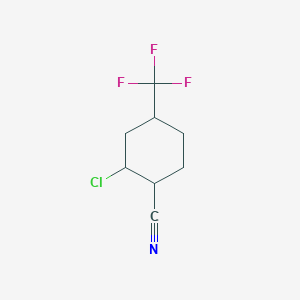
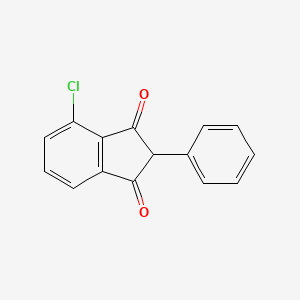
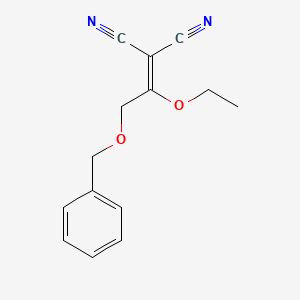
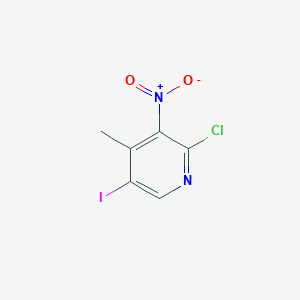
![azanium;(2S)-1-[(Z)-octadec-9-enoxy]-3-phosphonooxypropan-2-olate](/img/structure/B13134739.png)

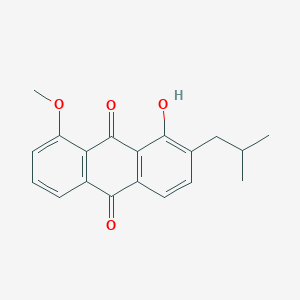
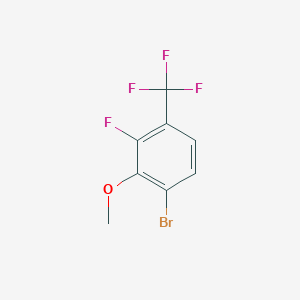
![N-[(Z)-[2-chloro-3-(phenyliminomethyl)cyclohex-2-en-1-ylidene]methyl]aniline](/img/structure/B13134778.png)
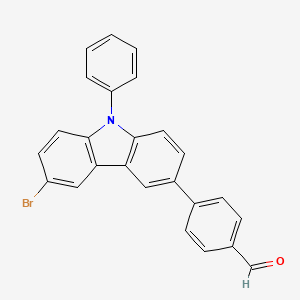
![3-Benzyl-6-(3-methylbenzyl)-1,2,3,4,7a,8,9,10,11,11a-decahydrobenzo[4,5]imidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(6H)-one](/img/structure/B13134796.png)
